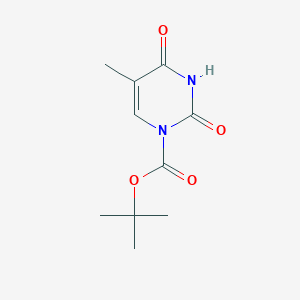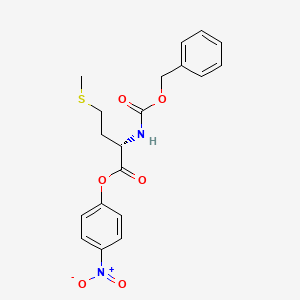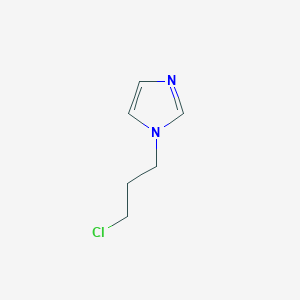
1-(3-chloropropyl)-1H-imidazole
Vue d'ensemble
Description
1-(3-chloropropyl)-1H-imidazole is a compound that is part of the organosilicon family, which are compounds containing carbon-silicon bonds . It is a derivative of trimethoxysilane with a chloropropyl group attached to the silicon atom . This compound is of interest due to its potential applications in various chemical reactions and material science .
Synthesis Analysis
The synthesis of 1-(3-chloropropyl)-1H-imidazole can be achieved through various methods. For instance, it can be synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another method involves the hydrosilylation process of 3-chloropropylene with trimethoxysilane. This reaction is catalyzed by RuCl3•3H2O and involves optimizing various chemical parameters such as reaction temperature, catalyst amount, feeding fashion, reaction time, and the mixture ratio of precursors to improve yield and reduce industrial costs.
Molecular Structure Analysis
While the provided data does not directly discuss the molecular structure of 1-(3-chloropropyl)-1H-imidazole, it is related to compounds such as 3-methacryloxypropyltrimethoxysilane (MAPTMS) and pyridyltrimethylsilanes . These compounds have been studied for their altered silicate spatial structures and the effects of substituents on their reactivity .
Applications De Recherche Scientifique
Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes
- Scientific Field : Materials Science and Nanotechnology .
- Application Summary : The incorporation of chloro-silane onto Halloysite nanotubes surface creates a material with great chemical activity, considered a good candidate as an active site that reacts with other active molecules to create new materials .
- Methods of Application : The grafting process involves using toluene as a medium, with a molar ratio of Halloysite nanotubes/CPTMS/H2O of 1:1:3, and a refluxing time of 4 hours .
- Results or Outcomes : The greatest degree of grafting was accomplished by using toluene as a medium for the grafting process .
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
- Scientific Field : Chemical Research .
- Application Summary : This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers . It’s part of a collection of unique chemicals that researchers can use to explore new areas of scientific discovery .
- Methods of Application : The specific methods of application and experimental procedures would depend on the context of the research being conducted .
- Results or Outcomes : The outcomes obtained would also depend on the specific context of the research .
Tris(chloropropyl) phosphate (TCPP)
- Scientific Field : Materials Science .
- Application Summary : TCPP is a chlorinated organophosphate flame retardant commonly added to polyurethane foams . Comparatively minor amounts are used in PVC and EVA .
- Methods of Application : TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride .
- Results or Outcomes : The use of TCPP as a flame retardant can enhance the safety of materials by reducing their flammability .
Functional Dialkoxysilanes
- Scientific Field : Chemical Research .
- Application Summary : Functional dialkoxysilanes, such as (3-((3-chloropropyl)thio)propyl)methyldimethoxysilane, are obtained by reacting functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol . These compounds are used in the synthesis of functional polysiloxanes .
- Methods of Application : The synthesis involves a simple, efficient, and photoinitiated thiol–ene click reaction . The functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores .
- Results or Outcomes : The functional polysiloxanes synthesized from these functional dialkoxysilanes exhibit wonderful hydrophilicity, which may be useful in biomedical fields .
Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes
- Scientific Field : Materials Science and Nanotechnology .
- Application Summary : The incorporation of (3-chloropropyl) trimethoxysilane onto Halloysite nanotubes surface creates a material with great chemical activity, considered a good candidate as an active site that reacts with other active molecules to create new materials .
- Methods of Application : The grafting process involves using toluene as a medium, with a molar ratio of Halloysite nanotubes/CPTMS/H2O of 1:1:3, and a refluxing time of 4 hours .
- Results or Outcomes : The greatest degree of grafting was accomplished by using toluene as a medium for the grafting process .
Propriétés
IUPAC Name |
1-(3-chloropropyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIORLVEFABXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloropropyl)-1H-imidazole | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


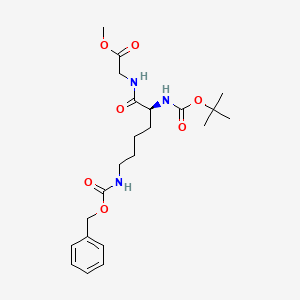

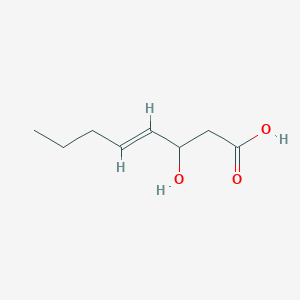
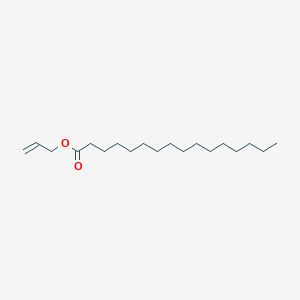
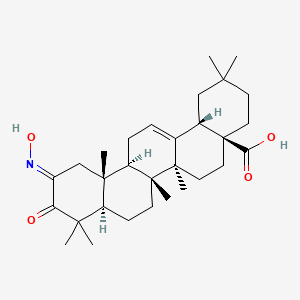
![3-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1643477.png)
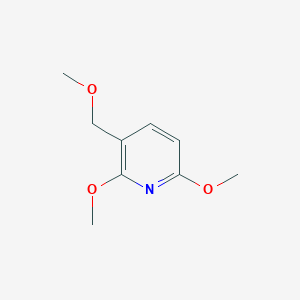
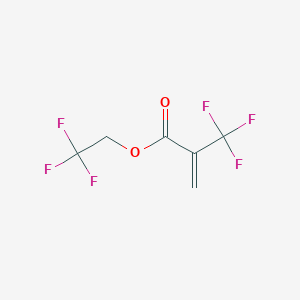
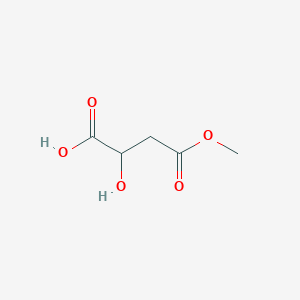
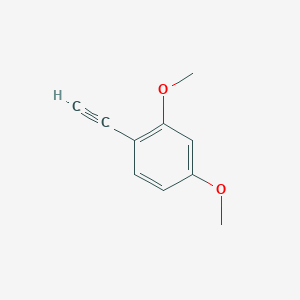
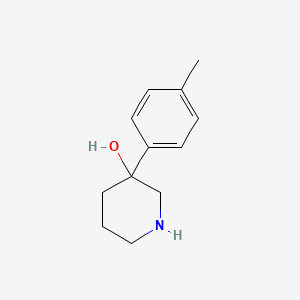
![5-(Tributylstannyl)-7-(5-(tributylstannyl)-2,3-dihydrothieno[3,4-B][1,4]dioxin-7-YL)-2,3-dihydrothiene](/img/structure/B1643509.png)
